molecular formula C20H22N4O B2840225 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide CAS No. 887214-41-7

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide

Cat. No.: B2840225
CAS No.: 887214-41-7
M. Wt: 334.423
InChI Key: YZBRKJDURJUUJV-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a phenylacetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may convert nitro groups to amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole scaffold. Research indicates that derivatives of benzimidazole can inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound's structure allows it to interact with nucleic acids and enzymes involved in cancer cell proliferation. It has shown effectiveness in inhibiting growth factors and enzymes critical for tumor growth .
  • Case Studies : A significant study demonstrated that derivatives similar to 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide exhibited cytotoxicity against leukemia and melanoma cell lines, with some compounds showing IC50 values significantly lower than established anticancer drugs .
CompoundCell Line TestedIC50 Value (µM)Reference
Compound ACCRF-CEM (leukemia)2.09
Compound BMDA-MB-435 (melanoma)1.18

Neuropharmacological Applications

The piperidine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their neuroprotective effects:

  • Neurotransmitter Modulation : Studies indicate that benzimidazole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

Biochemical Probes

Due to its unique structural features, this compound can serve as a biochemical probe in research settings:

  • Target Identification : The ability to selectively inhibit specific enzymes makes it useful for identifying new drug targets in cancer and neurological disorders .
  • Structure-Activity Relationship Studies : Researchers can utilize this compound to explore the relationship between chemical structure and biological activity, aiding in the design of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethanol: Similar structure but with an ethanol group instead of phenylacetamide.

    2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)propanoic acid: Contains a propanoic acid group instead of phenylacetamide.

Uniqueness

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs .

Biological Activity

The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide is a member of the benzimidazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N4OC_{22}H_{24}N_{4}O, with a molecular weight of approximately 364.46 g/mol. The structure features a benzimidazole moiety linked to a piperidine ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines, such as breast (MCF-7) and lung (A549) cancers, with IC50 values in the micromolar range .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-712.5
A54915.0
HeLa10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent bactericidal effects .

Table 2: Antimicrobial Activity of this compound

BacteriaMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Interference with DNA Replication : The compound may disrupt DNA synthesis in cancer cells, leading to apoptosis.
  • Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability, causing cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazole derivatives, including our compound of interest. The study utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression, confirming the potential of these compounds as novel anticancer agents .

Another study focused on the antimicrobial properties of related compounds, revealing that modifications to the piperidine ring significantly enhanced antibacterial activity. This highlights the importance of structural optimization in developing effective therapeutics .

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-19(21-16-6-2-1-3-7-16)14-24-12-10-15(11-13-24)20-22-17-8-4-5-9-18(17)23-20/h1-9,15H,10-14H2,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBRKJDURJUUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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